![molecular formula C17H18N2O B039937 1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 119636-71-4](/img/structure/B39937.png)

1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is structurally related to indole and pyrrole derivatives, which are of significant interest due to their diverse chemical properties and applications in various fields of chemistry and pharmacology. These compounds often serve as intermediates in the synthesis of complex molecules, including pharmaceuticals and materials with unique optical properties.

Synthesis Analysis

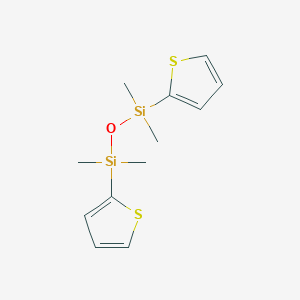

The synthesis of related pyrrole and indole derivatives typically involves aldol condensation, acylation, and nucleophilic substitution reactions. For example, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole chalcone derivative, was synthesized via aldol condensation, demonstrating the versatility of pyrrole compounds in chemical synthesis (Singh, Rawat, & Sahu, 2014).

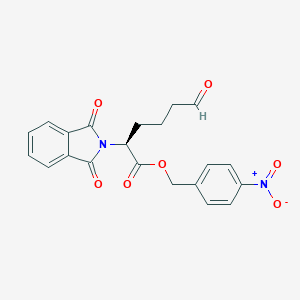

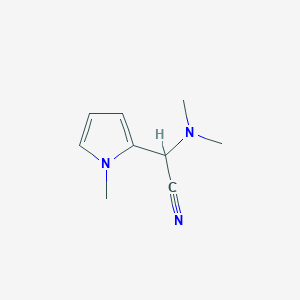

Molecular Structure Analysis

Quantum chemical calculations, including density functional theory (DFT) and atoms in molecules (AIM) theory, are commonly used to analyze the molecular structure and predict the nature of interactions within these compounds. Studies have shown that such analyses can accurately predict the sites and nature of interactions, indicating the potential for dimer formation through hydrogen bonding in similar compounds (Singh et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving pyrrole and indole derivatives are diverse and include nucleophilic attacks that lead to the formation of a variety of heterocyclic compounds. The reactivity of these compounds can often be predicted through molecular electrostatic potential (MEP) and local reactivity descriptor analyses, highlighting their potential as intermediates in the synthesis of complex chemical structures (Singh, Rawat, Sahu, & Gupta, 2013).

科学的研究の応用

Synthesis and Characterization

- The compound's synthesis involves methods like aldol condensation, demonstrating its potential as a building block in organic chemistry. One study on a related pyrrole derivative, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, showcases the utility of pyrrole derivatives in synthesizing complex organic compounds (Singh, Rawat, & Sahu, 2014).

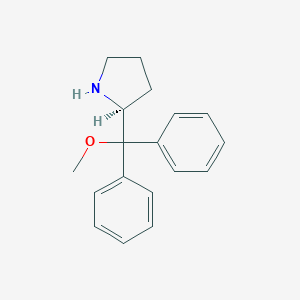

Catalysis and Chemical Reactions

- Pyrrole-3-carbaldehyde derivatives, similar to the compound , have been used in the formation of palladacycles and as catalysts in chemical reactions, such as Suzuki-Miyaura coupling (Singh, Saleem, Pal, & Singh, 2017).

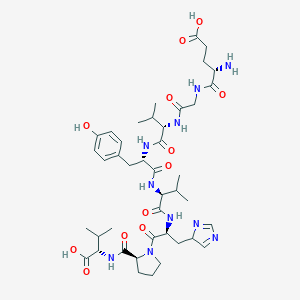

Intermediate in Drug Synthesis

- Compounds like 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde have been identified as important intermediates in the synthesis of small molecule anticancer drugs, underscoring the potential role of similar pyrrole derivatives in pharmaceutical development (Wang, Tu, Han, & Guo, 2017).

Structural Analysis

- The analysis of hydrogen-bonding patterns in pyrrole derivatives contributes to a deeper understanding of their molecular structure and potential applications (Senge & Smith, 2005).

Natural Product Isolation

- Similar pyrrole alkaloids have been isolated from natural sources like Formosan Zanthoxylum simulans, revealing the presence and utility of these compounds in nature (Yang, Cheng, Teng, Chang, Tsai, & Chen, 2002).

Safety And Hazards

将来の方向性

Due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties . This could open up new therapeutic possibilities.

特性

IUPAC Name |

1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-12-9-15(11-20)13(2)19(12)8-7-14-10-18-17-6-4-3-5-16(14)17/h3-6,9-11,18H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHBVLXBUKWXGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCC2=CNC3=CC=CC=C32)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390344 |

Source

|

| Record name | ZINC00009394 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

119636-71-4 |

Source

|

| Record name | ZINC00009394 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)